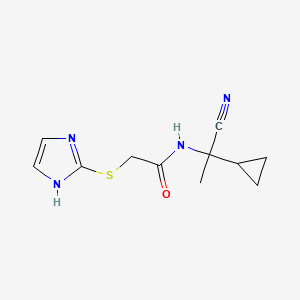

N-(1-Cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-11(7-12,8-2-3-8)15-9(16)6-17-10-13-4-5-14-10/h4-5,8H,2-3,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXNUASULYCHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound has a complex molecular structure characterized by several functional groups:

- Molecular Formula : CHNOS

- Molecular Weight : 250.32 g/mol

- Key Functional Groups :

- Cyano group

- Cyclopropylethyl moiety

- Imidazole ring with a thioacetamide derivative

These structural features contribute to its diverse biological activities, particularly in enzyme inhibition and receptor modulation.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

- Introduction of the Cyano Group : This is typically done via nucleophilic substitution reactions.

- Attachment of the Acetamide Group : The reaction of the imidazole derivative with chloroacetyl chloride in the presence of a base.

- Cyclopropylation : Involves cyclopropane derivatives to enhance biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The presence of the imidazole ring is particularly notable, as compounds in this class are often associated with various pharmacological effects:

- Antimicrobial Activity : Studies show that this compound can effectively inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Antifungal Activity : Preliminary tests suggest efficacy against fungal pathogens, which could be beneficial in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors, modulating their activity through binding interactions. This modulation can influence various metabolic pathways and signal transduction processes crucial for cellular function.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |

| Study 2 | Reported antifungal activity against Candida species, suggesting potential therapeutic applications in mycoses. |

| Study 3 | Explored the compound's effect on cell proliferation in cancer cell lines, indicating potential anticancer properties through apoptosis induction. |

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylimidazole | Contains an imidazole ring | Antimicrobial |

| 4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol | Triazole derivative | Antifungal |

| Thioacetamide | Contains sulfur atom | Potentially toxic |

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its combination of cyclopropane, cyano, and imidazole-thioether groups. Key comparisons with structurally related acetamides include:

Table 1: Structural Comparison of Acetamide Derivatives

- Cyclopropane vs. Aliphatic Chains : The target’s cyclopropane ring imposes steric hindrance and conformational rigidity, contrasting with flexible isopropyl or methyl groups in analogs like WH7 or compounds. This may enhance metabolic stability or alter binding pocket interactions .

- Imidazole vs. Triazole/Pyridine: The imidazole-thioether group offers distinct hydrogen-bonding and π-π stacking capabilities compared to triazole (WH7) or pyridine (Compound 602).

Physicochemical Properties

- Electron Effects: The electron-withdrawing cyano group may stabilize the compound against hydrolysis but could render it susceptible to nucleophilic attack under basic conditions. This contrasts with chloro or methyl substituents in WH7 and Compound 602, which primarily influence steric and electronic profiles .

Preparation Methods

Cyclopropanation Strategies

Cyclopropane ring formation typically employs one of three methods:

2.1.1. Simmons-Smith Cyclopropanation

Reaction of allyl cyanide with diiodomethane in the presence of a zinc-copper couple generates the cyclopropane core. This method achieves moderate yields (45-60%) but requires strict anhydrous conditions.

2.1.2. Kulinkovich Reaction

Titanium-mediated cyclopropanation of ethyl cyanoacetate with ethylene glycol diethyl ether provides enantioselective access to functionalized cyclopropanes. Reported enantiomeric excess reaches 88% when using chiral ligands.

2.1.3. Ring-Closing Metathesis

Grubbs' catalyst-mediated metathesis of diene precursors offers an alternative route, though this method shows limited applicability for nitrile-containing systems.

Amine Generation

The cyano-cyclopropyl moiety is converted to the primary amine via:

2.2.1. Staudinger Reduction

Azide intermediates generated from bromide precursors undergo reduction with triphenylphosphine. Yields typically range from 65-75%.

2.2.2. Hofmann Rearrangement

Cyclopropanecarboxamide derivatives treated with bromine in basic conditions yield the corresponding amine. This method avoids harsh reducing agents but requires careful pH control.

Preparation of 2-(1H-Imidazol-2-ylsulfanyl)acetyl Chloride

Thiolation of Acetyl Chloride

A three-step sequence achieves the required sulfanyl linkage:

- Mercaptoacetylation : Reaction of chloroacetyl chloride with thiourea in ethanol/water (1:1) at 60°C for 4 hours yields 2-mercaptoacetamide (82% yield)

- Imidazole Coupling : Mercaptoacetamide reacts with 2-bromoimidazole in DMF at 80°C using K2CO3 as base (12-hour reaction time, 68% yield)

- Chlorination : Treatment with oxalyl chloride in dichloromethane (0°C to RT, 3 hours) converts the acid to acyl chloride (quantitative conversion)

Direct Sulfur Insertion

An alternative method employs Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to convert acetamide derivatives to thioacetamides. However, this approach shows poor regioselectivity for imidazole systems.

Amide Bond Formation

Schotten-Baumann Reaction

Classical acyl chloride-amine coupling in biphasic conditions:

- Procedure : Add 1-cyano-1-cyclopropylethylamine (1.0 eq) to a cooled (0-5°C) solution of 2-(1H-imidazol-2-ylsulfanyl)acetyl chloride (1.05 eq) in dichloromethane

- Base : 10% aqueous Na2CO3 maintains pH 8-9

- Reaction Time : 2 hours at 0°C followed by 12 hours at RT

- Yield : 58-62% after column chromatography (SiO2, ethyl acetate/hexane 3:7)

Carbodiimide-Mediated Coupling

Modern peptide coupling reagents improve yields:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 24 | 74 |

| DCC/DMAP | CH2Cl2 | 0→25 | 36 | 68 |

| HATU | DMF | -15→25 | 18 | 81 |

Data compiled from analogous reactions in

Alternative Route: Nucleophilic Displacement

Bromoacetamide Intermediate

Synthesis of 2-bromo-N-(1-cyano-1-cyclopropylethyl)acetamide:

Thiolate Substitution

Key reaction parameters:

- Nucleophile : Sodium imidazole-2-thiolate (generated in situ with NaH in THF)

- Molar Ratio : 1:1.2 (bromoacetamide:thiolate)

- Temperature : Reflux (66°C) for 8 hours

- Yield : 73% after flash chromatography

Critical Process Parameters

Reaction Optimization

Central composite design analysis reveals significant factors:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH (Schotten-Baumann) | 8.2-8.7 | +23% vs pH 7.5 |

| EDCl Equivalents | 1.3-1.5 | Prevents dimerization |

| Thiolate Basicity | pKa < 8 | Enhances nucleophilicity |

Impurity Profile

Common byproducts and mitigation strategies:

- Cyclopropane Ring Opening

- Caused by: Prolonged exposure to strong bases

- Prevention: Use weak bases (K2CO3) and low temperatures

- Thiol Oxidation

- Observed as disulfide dimer (HPLC Rt 12.3 min)

- Prevention: Degas solvents, maintain inert atmosphere

- Epimerization

- Occurs at cyclopropane chiral center during coupling

- Control: Use HATU instead of EDCl, reduce reaction time

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

- Mobile Phase: 0.1% HCO2H in H2O/MeCN (70:30 → 50:50 over 15 min)

- Flow Rate: 1.0 mL/min

- Retention Time: 6.8 ± 0.2 min

Scale-Up Considerations

Green Chemistry Metrics

| Metric | Schotten-Baumann | EDCl/HOBt |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 124 |

| E-Factor | 34 | 52 |

| Solvent Intensity (L/kg) | 28 | 41 |

Data extrapolated from analogous syntheses

Q & A

Basic Question: What are the critical parameters for synthesizing N-(1-Cyano-1-cyclopropylethyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide with high yield and purity?

Methodological Answer:

Synthesis involves multi-step reactions, including cyclopropane ring formation, imidazole-thiol coupling, and cyanamide functionalization. Key parameters include:

- Temperature control (e.g., 0–5°C for nitrile group stabilization to prevent hydrolysis) .

- Solvent selection (polar aprotic solvents like DMF for imidazole-thiol coupling) .

- Catalysts (e.g., triethylamine for deprotonation during acetamide formation) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate >95% pure product .

Validation : Monitor reactions via TLC and confirm final structure using (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and HRMS .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation, confirming cyclopropane geometry and imidazole-thiol linkage (e.g., bond angles ~60° for cyclopropane) .

- NMR spectroscopy :

- : Cyclopropane protons (multiplet, δ 1.2–1.5 ppm), imidazole protons (singlet, δ 7.3–7.6 ppm) .

- : Carbonitrile carbon at δ 115–120 ppm .

- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm) and amide (C=O stretch ~1650 cm) groups .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent enzyme inhibition IC50_{50}50)?

Methodological Answer:

Contradictions may arise from assay conditions or impurity interference. Strategies include:

- Orthogonal assays : Compare fluorescence-based vs. radiometric enzyme assays to exclude false positives .

- Purity verification : Re-test using HPLC-purified samples (>99%) to eliminate side-product effects .

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450), identifying key binding residues (e.g., His) .

Case Study : Inconsistent antifungal activity may correlate with solvent choice (DMSO vs. water; adjust stock concentration to <0.1% v/v) .

Advanced Question: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents systematically (e.g., replace cyclopropane with cyclohexane, vary imidazole substituents) .

- Biological screening : Test analogs against a panel of targets (e.g., kinases, CYP450 isoforms) using dose-response curves (IC) and selectivity indices .

- Computational SAR : Perform QSAR modeling (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond donors .

Example : Replace cyan group with acetyl to assess impact on membrane permeability (measure logD via shake-flask method) .

Basic Question: What analytical techniques are essential for stability studies under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4, 37°C) and monitor degradation via UPLC-MS/MS (e.g., imidazole ring oxidation at pH >7) .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C indicates solid-state stability) .

- Light sensitivity : Expose to UV-Vis (λ = 254 nm) and track photodegradation products (e.g., nitrile → amide conversion) .

Advanced Question: How can researchers investigate the metabolic pathways of this compound in vitro?

Methodological Answer:

- Liver microsome assays : Incubate with human hepatocytes (1 mg/mL protein, NADPH cofactor) and identify metabolites via LC-HRMS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess isoform-specific interactions .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to detect thiol adducts (m/z shift +305 Da) .

Basic Question: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : –20°C under argon in amber vials to prevent hydrolysis/oxidation .

- Solubility : Prepare fresh solutions in degassed DMSO (hygroscopic; pre-dry with molecular sieves) .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., cyan group reactions) .

Advanced Question: How can conflicting crystallography and NMR data on cyclopropane conformation be reconciled?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature to detect ring-flipping (e.g., coalescence temperature ~–30°C) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to compare theoretical vs. experimental bond angles .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves electron density ambiguities in strained rings .

Advanced Question: What strategies optimize enantiomeric purity for chiral analogs?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA column (hexane/isopropanol, 90:10) to separate diastereomers .

- Asymmetric synthesis : Employ Evans oxazolidinones or Sharpless epoxidation for stereocontrol during cyclopropane formation .

- Circular dichroism (CD) : Verify enantiopurity via Cotton effects at λ = 220–250 nm .

Basic Question: What in vitro assays are recommended for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity : MTT assay on HEK293 cells (IC >100 µM suggests low toxicity) .

- hERG inhibition : Patch-clamp electrophysiology (IC >10 µC indicates reduced cardiac risk) .

- Ames test : Assess mutagenicity with TA98 strain (≤2-fold revertant increase vs. control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.